1-(2-Bromophenoxy)-3-(2-methylimidazol-1-yl)propan-2-ol
Overview
Description
1-(2-Bromophenoxy)-3-(2-methylimidazol-1-yl)propan-2-ol is a synthetic organic compound that features both bromophenoxy and methylimidazolyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenoxy)-3-(2-methylimidazol-1-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromophenol and 2-methylimidazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Procedure: The 2-bromophenol is reacted with epichlorohydrin to form an intermediate, which is then reacted with 2-methylimidazole to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenoxy)-3-(2-methylimidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1-(2-Bromophenoxy)-3-(2-methylimidazol-1-yl)propan-2-one.
Reduction: Formation of 1-(2-Hydroxyphenoxy)-3-(2-methylimidazol-1-yl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenoxy)-3-(2-methylimidazol-1-yl)propan-2-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromophenoxy and methylimidazolyl groups could play a role in these interactions by providing specific binding affinities and electronic properties.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenoxy)-3-(2-methylimidazol-1-yl)propan-2-ol: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluorophenoxy)-3-(2-methylimidazol-1-yl)propan-2-ol: Similar structure but with a fluorine atom instead of bromine.
1-(2-Methoxyphenoxy)-3-(2-methylimidazol-1-yl)propan-2-ol: Similar structure but with a methoxy group instead of bromine.
Uniqueness
1-(2-Bromophenoxy)-3-(2-methylimidazol-1-yl)propan-2-ol is unique due to the presence of the bromine atom, which can impart different reactivity and biological activity compared to its chloro, fluoro, and methoxy analogs. The bromine atom can also influence the compound’s physical properties, such as solubility and melting point.
Properties
IUPAC Name |
1-(2-bromophenoxy)-3-(2-methylimidazol-1-yl)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-10-15-6-7-16(10)8-11(17)9-18-13-5-3-2-4-12(13)14/h2-7,11,17H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBBTQMDBAHKLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(COC2=CC=CC=C2Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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